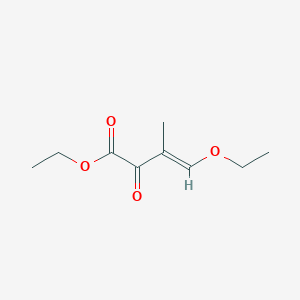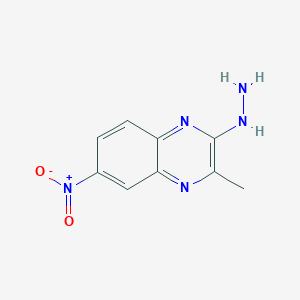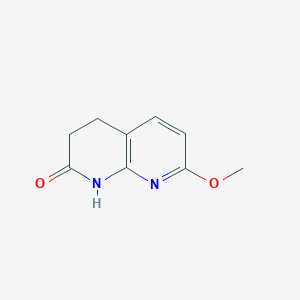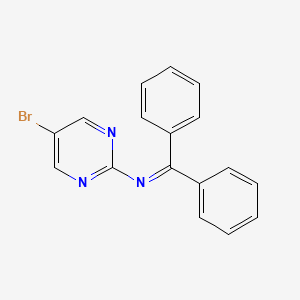
5-Bromo-N-(diphenylmethylene)-2-pyrimidinamine
Übersicht
Beschreibung
5-Bromo-N-(diphenylmethylene)-2-pyrimidinamine is a chemical compound with the molecular formula C18H13BrN2 and a molecular weight of 337.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-N-(diphenylmethylene)-2-pyrimidinamine is 1S/C18H13BrN2/c19-16-11-12-17 (20-13-16)21-18 (14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-N-(diphenylmethylene)-2-pyrimidinamine is a solid at room temperature . It has a molecular weight of 337.22 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Study
A novel and efficient method for the synthesis of 5-(diphenylmethylene) derivatives, including pyrimidinamines, has been developed, demonstrating high tolerance to functional groups. This process involves sequential dibromination and selective organometallic bromine/lithium exchange reactions. The structures of these new products are confirmed by spectroscopic methods and single-crystal X-ray diffraction, providing a foundation for further functionalization and application in various fields (Faigl et al., 2016).
Antiviral Applications
Research on 5-substituted-2,4-diaminopyrimidines, closely related to the chemical structure , shows significant antiretroviral activity, particularly against retroviruses. These compounds have been synthesized and tested for their inhibitory activity, demonstrating potential as therapeutic agents. The study highlights the importance of substituents at the 5-position on pyrimidine for antiviral efficacy, underscoring the relevance of chemical modifications for enhancing biological activity (Hocková et al., 2003).
Photophysical Properties
The influence of pyrrole and related moieties on the photophysical properties of compounds has been explored, revealing that such modifications can lead to significant changes in emission and luminescence characteristics. This research provides insights into designing new materials with desired optical properties for applications in sensing, imaging, and electronic devices (Si et al., 2009).
Catalysis and Polymerization
Studies on catalyst-transfer polycondensation mechanisms, particularly involving brominated and chlorinated pyrimidines, contribute to the development of well-defined polymers with controlled molecular weights. This research has implications for materials science, offering a methodological basis for synthesizing polymers with specific properties for electronics, coatings, and biomedical applications (Miyakoshi et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-1,1-diphenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c18-15-11-19-17(20-12-15)21-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNKNHKVCIKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=C(C=N2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(diphenylmethylene)-2-pyrimidinamine | |
CAS RN |
1072850-89-5 | |
| Record name | 5-bromo-N-(diphenylmethylidene)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-](/img/structure/B3345544.png)
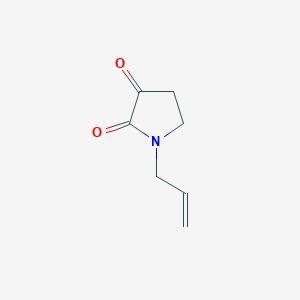
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine](/img/structure/B3345549.png)
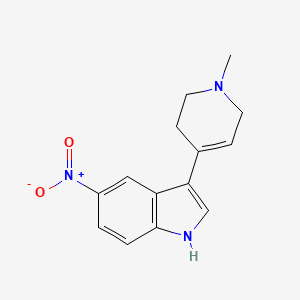
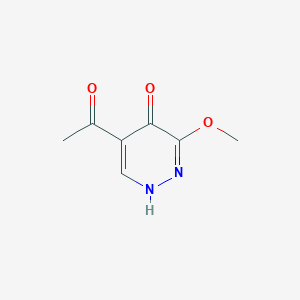
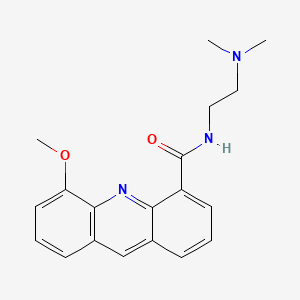
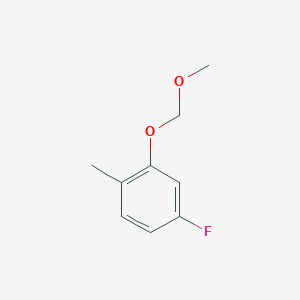
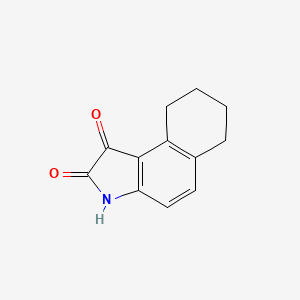
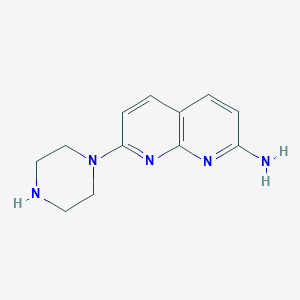
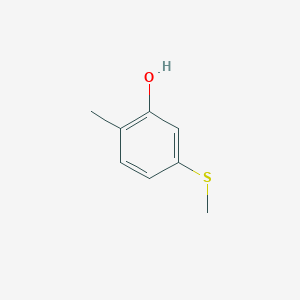
![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)
